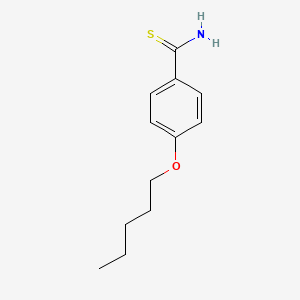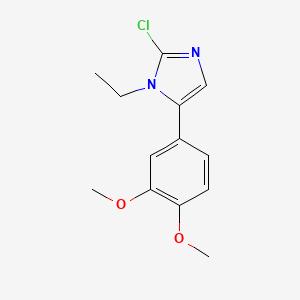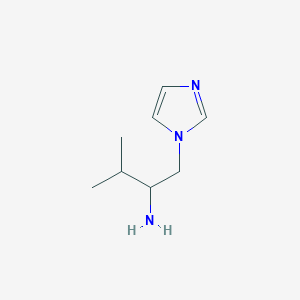
2-(2,6-Dichlorophenyl)-2-(dimethylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(2,6-diclorofenil)-2-(dimetilamino)acético es un compuesto orgánico que pertenece a la clase de los ácidos fenilacéticos. Los compuestos de esta clase se utilizan a menudo en diversas aplicaciones químicas y farmacéuticas debido a sus propiedades estructurales únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(2,6-diclorofenil)-2-(dimetilamino)acético normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con 2,6-diclorobenceno y dimetilamina.
Condiciones de reacción: La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión, a menudo en presencia de un catalizador.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía.
Métodos de producción industrial
En entornos industriales, la producción de ácido 2-(2,6-diclorofenil)-2-(dimetilamino)acético puede implicar reactores a gran escala y procesos de flujo continuo para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(2,6-diclorofenil)-2-(dimetilamino)acético puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o aminas.
Sustitución: Los átomos de halógeno en el compuesto se pueden sustituir por otros grupos funcionales.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Reactivos de sustitución: Nucleófilos como los iones hidróxido o las aminas.
Productos principales
Los principales productos que se forman a partir de estas reacciones dependen de los reactivos y condiciones específicas que se utilicen. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El ácido 2-(2,6-diclorofenil)-2-(dimetilamino)acético tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos.
Medicina: Se investiga por sus posibles propiedades terapéuticas.
Industria: Se utiliza en la producción de productos químicos y farmacéuticos especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(2,6-diclorofenil)-2-(dimetilamino)acético implica su interacción con dianas y vías moleculares específicas. El compuesto puede unirse a receptores o enzimas, alterando su actividad y dando lugar a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-(2,6-diclorofenil)acético
- Ácido 2-(2,6-diclorofenil)-2-(metilamino)acético
- Ácido 2-(2,6-diclorofenil)-2-(etilamino)acético
Singularidad
El ácido 2-(2,6-diclorofenil)-2-(dimetilamino)acético es único debido a sus características estructurales específicas, que pueden conferir propiedades químicas y biológicas distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C10H11Cl2NO2 |
|---|---|
Peso molecular |
248.10 g/mol |
Nombre IUPAC |
2-(2,6-dichlorophenyl)-2-(dimethylamino)acetic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c1-13(2)9(10(14)15)8-6(11)4-3-5-7(8)12/h3-5,9H,1-2H3,(H,14,15) |
Clave InChI |
CFGNAMWXSJGORO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(C1=C(C=CC=C1Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid](/img/structure/B12111470.png)


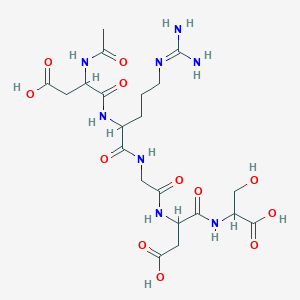
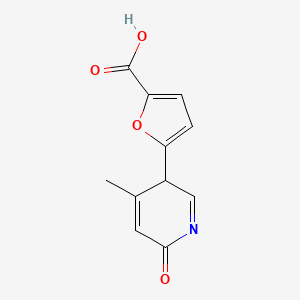
![4-bromo-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12111501.png)
![{2-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B12111513.png)
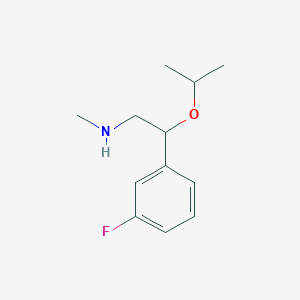
![3-(2,4-Dimethyl-phenyl)-2-mercapto-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one](/img/structure/B12111522.png)

![7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12111538.png)
